molecular formula C16H20N2O4S B2976449 Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate CAS No. 831245-10-4

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate

Cat. No.: B2976449
CAS No.: 831245-10-4
M. Wt: 336.41
InChI Key: GFNBQEKONMOENK-UHFFFAOYSA-N
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Description

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a terephthalate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with piperidine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or terephthalate esters.

Scientific Research Applications

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: A related compound with similar structural features but lacking the piperidine ring.

    Dimethyl terephthalate: A simpler ester derivative used in polymer production.

    Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.

Uniqueness

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate is unique due to its combination of a piperidine ring and a terephthalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Biological Activity

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate is an organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a terephthalate moiety, which contribute to its reactivity and biological interactions. The molecular formula is C13H15N1O4SC_{13}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 285.33 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can function as an enzyme inhibitor by binding to the active or allosteric sites, preventing substrate binding and subsequent catalysis. Additionally, it may act as a receptor modulator , influencing signaling pathways by acting as either an agonist or antagonist.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been studied for its potential to inhibit proteases and kinases, which are critical in various cellular processes.

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its efficacy against certain bacterial strains has been documented, although more extensive studies are required to establish its clinical relevance.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. The mechanism appears to involve apoptosis, with the compound triggering pathways associated with programmed cell death.

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited the activity of a specific serine protease by approximately 70% at a concentration of 50 µM. This suggests significant potential for therapeutic applications in diseases where serine proteases are implicated.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Cytotoxic Effects : In cancer research, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Dimethyl aminoterephthalateLacks piperidine ringModerate enzyme inhibition
Dimethyl terephthalateSimpler ester derivativeLimited biological activity
Piperidine derivativesDiverse pharmacological activitiesVaries widely

This compound stands out due to its combination of a piperidine ring and terephthalate moiety, which imparts distinct chemical and biological properties compared to related compounds.

Properties

IUPAC Name

dimethyl 2-(piperidine-1-carbothioylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-21-14(19)11-6-7-12(15(20)22-2)13(10-11)17-16(23)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNBQEKONMOENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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